molecular formula C10H20Cl2N4O2 B13347964 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride

Cat. No.: B13347964
M. Wt: 299.19 g/mol
InChI Key: CJTVNIIUTJEWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N4O2 and a molecular weight of 299.19 g/mol . This compound is known for its unique structural features, which include an imidazolidine ring substituted with a piperazine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves several steps. One common method includes the reaction of 5,5-dimethylimidazolidine-2,4-dione with piperazine in the presence of a suitable solvent and catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine ring and piperazine moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the imidazolidine ring and piperazine moiety, which provides a versatile platform for various chemical and biological studies.

Properties

Molecular Formula

C10H20Cl2N4O2

Molecular Weight

299.19 g/mol

IUPAC Name

5,5-dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione;dihydrochloride

InChI

InChI=1S/C10H18N4O2.2ClH/c1-10(2)8(15)13-9(16)14(10)6-7-5-11-3-4-12-7;;/h7,11-12H,3-6H2,1-2H3,(H,13,15,16);2*1H

InChI Key

CJTVNIIUTJEWNG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1CC2CNCCN2)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.